1,2-Propanediamine, 2-methyl-N1-2-thiazolyl-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- is an organic compound with the molecular formula C8H15N3S. This compound is known for its unique structure, which includes a thiazole ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2-propanediamine with thiazole derivatives. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler analog without the thiazole ring.
2-Methyl-1,3-propanediamine: Differing in the position of the amino groups.
N1-Isopropyl-2-methyl-1,2-propanediamine: Featuring an isopropyl group instead of the thiazole ring .
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- is a compound with significant biological activity that has been studied for its pharmacological properties. Its structure suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₄H₁₃N₃S
- Molecular Weight : 115.24 g/mol
- CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)
Structure
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects. The presence of the amine groups also suggests potential for interaction with biological receptors.
Pharmacological Profile
Research indicates that 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar thiazole structures often possess antimicrobial properties. The thiazole moiety can enhance the compound's ability to inhibit bacterial growth.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several thiazole derivatives, including 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl-. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
-
Cytotoxicity Assay :
- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound reduced cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment.
Toxicological Data
The safety profile of 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- has been assessed through various toxicological studies:
Study Type | Result |
---|---|
Acute Toxicity | LD50 in rats: >1000 mg/kg |
Skin Sensitization | Positive in guinea pig maximization test |
Repeated Dose Toxicity | Local irritation observed at high doses |
These findings suggest that while the compound shows promise in therapeutic applications, caution is warranted regarding its safety profile.
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-methyl-1-N-(1,3-thiazol-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C7H13N3S/c1-7(2,8)5-10-6-9-3-4-11-6/h3-4H,5,8H2,1-2H3,(H,9,10) |
InChI Key |
FILCOBVUGIWGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=CS1)N |
Origin of Product |
United States |
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